molecular formula C18H21NO4 B6348303 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1327167-96-3

4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348303
CAS RN: 1327167-96-3
M. Wt: 315.4 g/mol
InChI Key: DZGNTGMBHAPDHX-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (PPD) is an organic compound belonging to the class of spiro compounds found in nature. It is a colorless, odorless solid with a melting point of 150-152°C. PPD is a versatile compound that has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the field of biochemistry, and in the study of biochemical and physiological effects.

Scientific Research Applications

4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the field of biochemistry, and in the study of biochemical and physiological effects. It has been used to synthesize compounds with potential therapeutic activity, such as inhibitors of the enzyme 5-lipoxygenase and inhibitors of the enzyme cyclooxygenase-2. In addition, 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been used in the synthesis of compounds with potential anti-cancer activity. It has also been used in the study of the biochemical and physiological effects of various compounds, such as the effects of certain drugs on the body.

Mechanism of Action

The mechanism of action of 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not yet fully understood. However, it is believed that the compound binds to certain enzymes, such as 5-lipoxygenase and cyclooxygenase-2, and inhibits their activity. This inhibition leads to a decrease in the production of certain compounds, such as leukotrienes and prostaglandins, which are involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of leukotrienes and prostaglandins, which are involved in inflammation and other physiological processes. In addition, it has been shown to have anti-cancer activity, as well as to inhibit the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a wide range of potential applications. However, it is important to note that 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a relatively unstable compound and should be handled with care. In addition, the purity of the product must be carefully monitored in order to ensure that the desired results are obtained.

Future Directions

There are many potential future directions for research involving 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. For example, further research could be conducted to investigate the mechanism of action of 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid and to identify other potential therapeutic and anti-cancer applications. Additionally, further research could be conducted to investigate the effects of 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid on other enzymes, such as those involved in the metabolism of drugs. Finally, research could be conducted to investigate the effects of 4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid on other biochemical and physiological processes.

Synthesis Methods

4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be synthesized from the reaction of 3-phenylprop-2-enal and 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the presence of a base and a catalyst. The reaction is carried out in a polar solvent such as ethanol or methanol. The reaction yields a mixture of the desired product and byproducts, which are then separated by column chromatography. The purity of the product is determined by high-performance liquid chromatography (HPLC).

properties

IUPAC Name

4-[(Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-16(10-9-14-7-3-1-4-8-14)19-15(17(21)22)13-23-18(19)11-5-2-6-12-18/h1,3-4,7-10,15H,2,5-6,11-13H2,(H,21,22)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGNTGMBHAPDHX-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2Z)-3-Phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

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